amino}thiophene-2-carboxamide CAS No. 1115933-58-8](/img/structure/B2667124.png)

N-(4-methoxybenzyl)-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

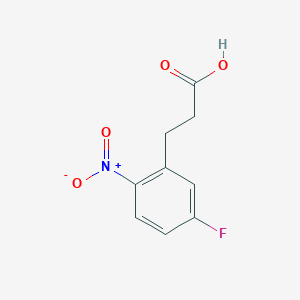

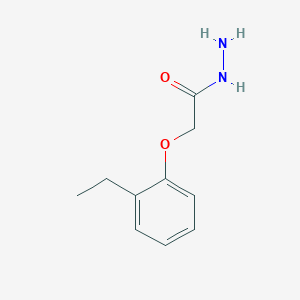

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom. Attached to this ring is a carboxamide group (-CONH2), which is a common functional group in many drugs and bioactive molecules. The molecule also contains two methoxybenzyl groups (CH3OC6H4CH2-) and a sulfonamide group (-SO2NH2), both of which can significantly affect the molecule’s properties and reactivity.

Synthesis Analysis

While I don’t have specific information on how to synthesize this exact compound, it likely involves several steps, each introducing a different functional group. The thiophene ring could be formed using a Paal-Knorr synthesis or a Gewald reaction. The carboxamide group could be introduced via a reaction with an amine and a carboxylic acid or its derivative. The methoxybenzyl groups could be added using a Friedel-Crafts alkylation, and the sulfonamide group could be introduced using a sulfonation reaction.Molecular Structure Analysis

The presence of the thiophene ring, carboxamide group, methoxybenzyl groups, and sulfonamide group will all influence the molecule’s shape and electronic structure. The thiophene ring and carboxamide group can participate in resonance, which can delocalize electrons across the molecule and stabilize it. The methoxy groups are electron-donating, which can increase the electron density on the benzylAplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : A study discusses the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, highlighting techniques that could be applicable to the synthesis of N-(4-methoxybenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide (Hassan, Hafez, & Osman, 2014).

Characterization Methods : Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which are characterized using various spectroscopic techniques, provides a framework for characterizing complex organic compounds, potentially including N-(4-methoxybenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide (Pişkin, Canpolat, & Öztürk, 2020).

Biological Activities and Applications

Cytotoxic Activity : The cytotoxic activities of synthesized compounds, such as pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, suggest research interest in evaluating similar thiophene-carboxamide derivatives for potential anticancer properties (Hassan, Hafez, & Osman, 2014).

Photodynamic Therapy : Derivatives with specific structural features, such as zinc phthalocyanines with high singlet oxygen quantum yields, demonstrate potential for photodynamic therapy applications in cancer treatment, indicating a possible area of investigation for thiophene-carboxamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-23(30(25,26)18-10-8-17(28-3)9-11-18)19-12-13-29-20(19)21(24)22-14-15-4-6-16(27-2)7-5-15/h4-13H,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZAYNXVPVPVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2667042.png)

![6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2667043.png)

![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)

![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)

![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)